molecular formula C14H26N2O4 B8485798 Ethyl 6-({[(tert-butoxy)carbonyl]amino}methyl)piperidine-2-carboxylate

Ethyl 6-({[(tert-butoxy)carbonyl]amino}methyl)piperidine-2-carboxylate

Cat. No.: B8485798
M. Wt: 286.37 g/mol
InChI Key: OOMMQLAPJVAZMV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 6-({[(tert-butoxy)carbonyl]amino}methyl)piperidine-2-carboxylate is a useful research compound. Its molecular formula is C14H26N2O4 and its molecular weight is 286.37 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C14H26N2O4

Molecular Weight

286.37 g/mol

IUPAC Name

ethyl 6-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]piperidine-2-carboxylate

InChI

InChI=1S/C14H26N2O4/c1-5-19-12(17)11-8-6-7-10(16-11)9-15-13(18)20-14(2,3)4/h10-11,16H,5-9H2,1-4H3,(H,15,18)

InChI Key

OOMMQLAPJVAZMV-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1CCCC(N1)CNC(=O)OC(C)(C)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

Ethyl 6-((tert-butoxycarbonylamino)methyl)picolinate (8.74 g, 31.2 mmol) was dissolved in AcOH and degassed with argon in a reactor (Roth), then catalytical amount PtO2 was added and degassed with argon again. The reaction was stirred at room temperature under H2 (40 bar) for 3 days. 8a was not fully converted. The reaction mixture was filtered through celite, concentrated in vacuo and purified with flash chromatography in EE. The retrieval of 8a was repeated until 100% converted with the same procedure.
Quantity
8.74 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

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